molecular formula C11H14F2N2O2 B12951939 tert-Butyl ((3,5-difluoropyridin-2-yl)methyl)carbamate

tert-Butyl ((3,5-difluoropyridin-2-yl)methyl)carbamate

Cat. No.: B12951939
M. Wt: 244.24 g/mol
InChI Key: ZNBCKQLESRBLPV-UHFFFAOYSA-N
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Description

tert-Butyl ((3,5-difluoropyridin-2-yl)methyl)carbamate is a chemical compound with the molecular formula C11H14F2N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3,5-difluoropyridin-2-yl)methyl)carbamate typically involves the reaction of 3,5-difluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3,5-difluoropyridin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be employed.

Major Products Formed

    Substitution Reactions: Products would include substituted pyridines.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

    Oxidation and Reduction: Products would depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl ((3,5-difluoropyridin-2-yl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ((3,5-difluoropyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism would depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate
  • tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate
  • tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate

Uniqueness

tert-Butyl ((3,5-difluoropyridin-2-yl)methyl)carbamate is unique due to the presence of two fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H14F2N2O2

Molecular Weight

244.24 g/mol

IUPAC Name

tert-butyl N-[(3,5-difluoropyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-6-9-8(13)4-7(12)5-14-9/h4-5H,6H2,1-3H3,(H,15,16)

InChI Key

ZNBCKQLESRBLPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=N1)F)F

Origin of Product

United States

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